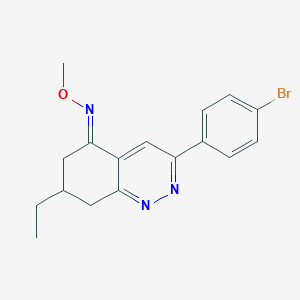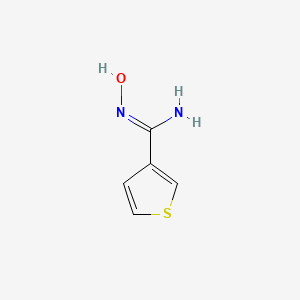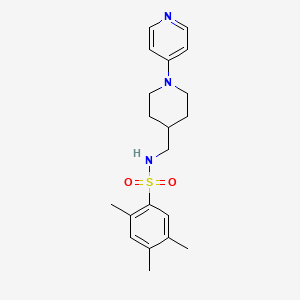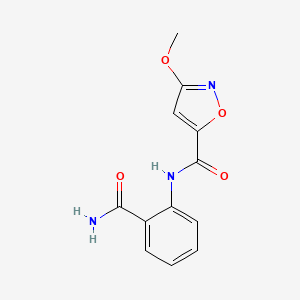
Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bromophenyl group, an ethyl group, and a trihydrocinnolinylidene moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane typically involves multi-step organic reactions. The process often starts with the preparation of the bromophenyl derivative, followed by the introduction of the ethyl group and the formation of the trihydrocinnolinylidene structure. Common reagents used in these reactions include brominating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
- Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
- Aza(3-(4-bromophenyl)-7-(isopropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
Uniqueness
Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane stands out due to its specific ethyl group and the resulting chemical properties. This unique structure may confer distinct biological activities and reactivity compared to its analogs.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-7-ethyl-N-methoxy-7,8-dihydro-6H-cinnolin-5-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-3-11-8-16-14(17(9-11)21-22-2)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3/b21-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUGOPPWZDJEOW-HEHNFIMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2373011.png)

![N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373013.png)

![2-(2-methylphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2373016.png)
![Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2373017.png)
![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2373020.png)

![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2373023.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2373028.png)


![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)
